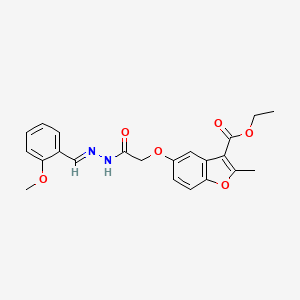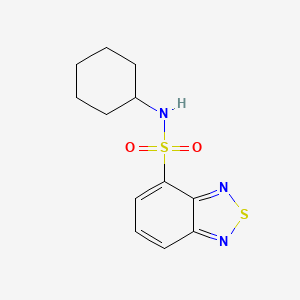![molecular formula C18H20F2N6OS B6500131 2,4-difluoro-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide CAS No. 946282-47-9](/img/structure/B6500131.png)
2,4-difluoro-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-difluoro-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide is a complex organic compound that integrates multiple functional groups, making it a fascinating subject in the fields of organic chemistry and medicinal chemistry. The structure includes difluorobenzene, pyrazolopyrimidine, and benzamide components, which could lend itself to diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps due to its complexity. Starting with the difluorobenzene core, the process typically includes:
Fluorination Reaction: : Introducing fluorine atoms into the benzene ring.
Formation of Pyrazolopyrimidine: : Combining suitable precursors in a cyclization reaction to construct the pyrazolopyrimidine core.
Addition of Isopropyl and Methylsulfanyl Groups: : These groups are introduced using electrophilic and nucleophilic substitution reactions.
Coupling Reactions: : The final step typically involves coupling the pyrazolopyrimidine unit with the difluorobenzene through an amide bond formation.
Industrial Production Methods
Industrial production methods of this compound would focus on optimizing the yield and purity while minimizing costs and environmental impact. Catalytic processes, efficient purification techniques like column chromatography, and eco-friendly solvents could be employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The pyrazolopyrimidine ring can be selectively reduced under mild conditions.
Substitution: : The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution due to their electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Mild reducing agents like lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or thiols under basic conditions.
Major Products
Sulfoxides and sulfones: : From oxidation reactions.
Amines and alcohols: : From nucleophilic substitutions.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its diverse functional groups allow for various modifications, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor bindings due to its multi-functional nature. Its potential ability to cross cell membranes can be leveraged to investigate intracellular activities.
Medicine
Medicinally, derivatives of this compound might exhibit pharmacological activities such as anticancer, antiviral, or anti-inflammatory effects. Its structural complexity offers multiple points of interaction with biological targets, making it a valuable lead compound in drug discovery.
Industry
Industrially, this compound or its derivatives could be employed in the development of agrochemicals or specialty chemicals
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific target. Generally, it could interact with enzymes or receptors by:
Binding to Active Sites: : Inhibiting enzyme activities or modulating receptor functions.
Altering Protein Conformations: : Affecting the stability and function of proteins.
Inducing Oxidative Stress: : Through the generation of reactive oxygen species from its oxidation products.
Comparación Con Compuestos Similares
Similar Compounds
4,6-difluoro-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]quinazolin-1-yl]ethyl}benzamide: : Shares a similar core structure but differs in the heterocyclic unit.
2,4-difluoro-N-{2-[5-(methylsulfanyl)-3-[(propan-2-yl)amino]pyridin-1-yl]ethyl}benzamide: : Differing in the heterocyclic ring system but maintaining the difluorobenzene and benzamide functionalities.
2,6-difluoro-N-{2-[7-(methylsulfanyl)-5-[(propan-2-yl)amino]triazolo[1,5-a]pyrimidin-1-yl]ethyl}benzamide: : Similar in structure, with variations in the heterocyclic ring.
Highlighting Uniqueness
The unique aspect of 2,4-difluoro-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide lies in the combination of its difluorobenzene core, pyrazolopyrimidine ring, and benzamide linkage, which together create a compound with potential multi-target biological activities and diverse chemical reactivity. This unique configuration differentiates it from similar compounds, making it a promising candidate for further research and development in various scientific fields.
Propiedades
IUPAC Name |
2,4-difluoro-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N6OS/c1-10(2)23-15-13-9-22-26(16(13)25-18(24-15)28-3)7-6-21-17(27)12-5-4-11(19)8-14(12)20/h4-5,8-10H,6-7H2,1-3H3,(H,21,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDROLWYMFUCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-fluorophenyl)methyl]-2-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6500055.png)
![2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3-methylbutyl)acetamide](/img/structure/B6500060.png)

![2-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6500071.png)
![N-(3-fluorophenyl)-2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6500072.png)
![8-ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6500076.png)
![2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B6500077.png)
![N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide](/img/structure/B6500085.png)
![2-amino-N-(3-methoxypropyl)-1-[(E)-[(2-methylphenyl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500106.png)
![(E)-2-amino-N-phenyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500107.png)
![2-(4-methoxyphenyl)-N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B6500109.png)

![(E)-N-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)hydroxylamine](/img/structure/B6500134.png)

